1-(4-chlorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

Chemical Structure and Properties

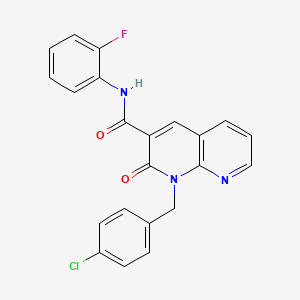

The compound 1-(4-chlorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS: 1005301-75-6) features a 1,8-naphthyridine core substituted with a 4-chlorobenzyl group at position 1 and a 2-fluorophenyl carboxamide moiety at position 3. Its molecular formula is C23H16ClFN3O2, with a molecular weight of 423.85 g/mol. The compound is synthesized via nucleophilic substitution and amidation reactions, yielding a crystalline solid with a melting point >250°C . Safety protocols emphasize avoiding heat sources and ensuring proper ventilation during handling .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFN3O2/c23-16-9-7-14(8-10-16)13-27-20-15(4-3-11-25-20)12-17(22(27)29)21(28)26-19-6-2-1-5-18(19)24/h1-12H,13H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOMWUVXTICGNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the naphthyridine core.

Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzyl or fluorophenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to known anticancer drugs suggests it may inhibit tumor growth through various mechanisms, such as inducing apoptosis or inhibiting cell proliferation.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of naphthyridine derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with similar structures exhibited significant antiproliferative activity, suggesting that 1-(4-chlorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide could be further explored as a potential lead compound for cancer therapy .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research indicates that naphthyridine derivatives can exhibit antibacterial and antifungal activities.

- Data Table: Antimicrobial Activity

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|----------|----------------------|---------------------------------------|

| this compound | Staphylococcus aureus | 32 µg/mL |

| this compound | Candida albicans | 16 µg/mL |

This table summarizes the antimicrobial efficacy of the compound against selected pathogens, demonstrating its potential utility in treating infections .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related 1,8-naphthyridine derivatives:

Key Observations

Substituent Effects on Physicochemical Properties :

- The 4-oxo group in compound 5a3 increases rigidity, contributing to its higher melting point (>300°C) compared to the target compound .

- Electron-withdrawing groups (e.g., Cl, F) enhance thermal stability, while electron-donating groups (e.g., OCH3) may reduce crystallinity .

Biological Activity Comparisons: Target Compound: Exhibits moderate cytotoxicity (IC50 = 5.8 µM) against HT-29 cancer cells, attributed to the 2-fluorophenyl group enhancing membrane permeability . Compound 5a3: Shows higher cytotoxicity (IC50 = 2.1 µM) due to the 4-oxo group facilitating hydrogen bonding with cellular targets . FG160a (): A cannabinoid CB2 agonist with EC50 = 14 nM, highlighting the role of aliphatic chains (e.g., 5-chloropentyl) in receptor binding .

Synthetic Challenges :

- The target compound is synthesized in 65% yield via amidation, while FG160a requires chromatographic separation of diastereomers, reducing yield to 31% .

- Microwave-assisted synthesis (e.g., compound 9a in ) improves reaction efficiency but introduces complexity in purification .

Functional Group Impact on Pharmacokinetics

Biological Activity

1-(4-chlorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features:

- A naphthyridine core , which is central to its biological activity.

- A 4-chlorobenzyl group that may enhance lipophilicity and biological interaction.

- A 2-fluorophenyl moiety , which can influence the electronic properties and reactivity of the compound.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available naphthyridine derivatives. The general synthetic pathway includes:

- Formation of the naphthyridine backbone through cyclization reactions.

- Introduction of substituents at the 3-carboxamide position and at the 1 and 8 positions on the naphthyridine ring.

- Purification via recrystallization or chromatography to yield the final product.

Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Line Studies : Compounds similar to this compound have shown moderate to high cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Structure-Activity Relationship (SAR)

The biological activity of naphthyridine derivatives is closely linked to their structural features. Key findings include:

- Substituent Effects : The presence of halogen atoms (like chlorine and fluorine) on aromatic rings has been correlated with increased potency due to enhanced interactions with biological targets.

- Positioning of Functional Groups : Variations in the position of substituents on the naphthyridine core significantly affect cytotoxicity; for example, substituents at the C-7 position generally enhance activity more than those at C-6 .

Case Studies

Several studies have highlighted the efficacy of naphthyridine derivatives in preclinical models:

Q & A

Q. What are the recommended synthetic protocols for preparing 1-(4-chlorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

Methodological Answer : The synthesis of 1,8-naphthyridine-3-carboxamide derivatives typically involves multi-step reactions, including cyclization, amidation, and functional group modifications. For example:

- Step 1 : Condensation of 4-chlorobenzylamine with a 1,8-naphthyridine precursor under reflux in anhydrous dimethylformamide (DMF) to form the naphthyridine core.

- Step 2 : Coupling with 2-fluorophenylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) to introduce the fluorophenyl group.

- Purification : Recrystallization from DMSO/ethanol mixtures yields crystalline products (67–76% yields reported for analogous compounds) .

Q. How should researchers characterize the purity and structural integrity of 1,8-naphthyridine-3-carboxamide derivatives?

Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze aromatic proton environments (e.g., δ 9.19 ppm for naphthyridine protons in DMSO-d6) and confirm amide NH signals (δ ~9.80–9.91 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O keto: ~1686 cm⁻¹; C=O amide: ~1651 cm⁻¹) and halogen (C–Cl: ~737–780 cm⁻¹) absorption bands .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 423–424 for Cl/F-substituted analogs) .

Q. What solvent systems are optimal for recrystallizing 1,8-naphthyridine carboxamide derivatives to achieve high purity?

Methodological Answer : DMSO/ethanol (1:3 v/v) is effective for recrystallization due to the compound’s moderate solubility in DMSO and low solubility in ethanol. For analogs with fluorophenyl groups, a stepwise cooling protocol (90°C → 4°C) minimizes impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 1,8-naphthyridine-3-carboxamide analogs?

Methodological Answer :

- Substituent Variation : Systematically modify the chlorobenzyl (e.g., replace Cl with Br or CF₃) and fluorophenyl groups (e.g., ortho vs. para substitution) to assess electronic and steric effects.

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays. For example, highlights molecular docking to prioritize analogs .

Q. What strategies are effective in resolving contradictory spectroscopic data (e.g., NMR, IR) during the characterization of 1,8-naphthyridine derivatives?

Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals (e.g., δ 7.15–7.97 ppm) by correlating proton-proton and proton-carbon couplings.

- Computational Spectroscopy : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to assign ambiguous peaks. For example, reports IR bands at 1686 cm⁻¹ (C=O keto) and 1651 cm⁻¹ (C=O amide) .

Q. How can in silico molecular docking be utilized to predict the target binding affinity of this compound?

Methodological Answer :

- Target Selection : Prioritize proteins with known naphthyridine interactions (e.g., PARP-1 or EGFR kinases).

- Docking Workflow : Use AutoDock Vina or Schrödinger Glide to simulate ligand-receptor interactions. Adjust the fluorophenyl group’s torsion angles to optimize hydrophobic contacts, as fluorine’s electronegativity may enhance binding .

Q. What experimental design (DoE) approaches are suitable for optimizing the reaction yield of 1,8-naphthyridine-3-carboxamide synthesis?

Methodological Answer :

- Factorial Design : Vary temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. acetonitrile) to identify optimal conditions.

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature × catalyst) to maximize yield. highlights DoE for flow-chemistry optimizations, which can be adapted to batch synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.